molecular formula C22H28ClN3O4 B3027509 Izilendustat CAS No. 1303512-02-8

Izilendustat

Cat. No.: B3027509
CAS No.: 1303512-02-8
M. Wt: 433.9 g/mol
InChI Key: UPJZLOCUUOIMNC-UHFFFAOYSA-N
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Description

Izilendustat is a potent inhibitor of prolyl hydroxylase, an enzyme that plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting prolyl hydroxylase, this compound stabilizes hypoxia-inducible factor-1 alpha and hypoxia-inducible factor-2, which are involved in the body’s response to low oxygen levels.

Scientific Research Applications

Izilendustat has a wide range of scientific research applications, including:

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses. Given its complex structure, it may have interesting biological activity that could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Izilendustat involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards. The exact methods used in industrial production are proprietary and may involve advanced techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Izilendustat undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various derivatives and intermediates that are useful in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

Its ability to stabilize both hypoxia-inducible factor-1 alpha and hypoxia-inducible factor-2 makes it a versatile compound for therapeutic research and development .

Properties

IUPAC Name

tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O4/c1-22(2,3)30-21(29)25-12-10-24(11-13-25)15-17-8-9-26(20(28)19(17)27)14-16-4-6-18(23)7-5-16/h4-9,27H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJZLOCUUOIMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=O)N(C=C2)CC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303512-02-8
Record name Izilendustat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303512028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IZILENDUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KL3NSB2NP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

to a nitrogen purged 2-L round bottom flask equipped with a mechanical stirrer, upright condenser, and thermometer was charged 1-(4-chlorobenzyl)-3-hydroxypyridin-2(1H)-one (1) (50.0 g, 0.21 mol, 1 equiv.), tert-butyl piperazine-1-carboxylate, (2) (79.0 g, 0.42 mol, 2 equiv.) [CAS No. 57260-71-6] and ethanol (750 mL, 15 parts v/w). The solution was stirred and 37% aqueous formaldehyde (34.7 mL, 0.47 mol, 2.2 equiv.) and acetic acid (36.4 mL, 0.64 mol, 3 equiv.) were added and the solution stirred for 1 hour after which the reaction solution was heated to 50° C. for 18 hours. The reaction mixture was then cooled below room temperature and filtered under vacuum. The resulting solid was rinsed with ethanol (250 mL) and dried under a stream of nitrogen to afford 77.2 g (83.9%) of the desired product. 1H NMR (DMSO-d6) δ ppm 7.4 (d, 2H), 7.3 (d, 2H), 7.2 (d, 1H), 6.2 (d, 1H), 5.1 (s, 2H), 3.4-3.2 (m partly under brs water peak, 6H), 2.3 (m, 4H), 1.4 (s, 9H).13C NMR (DMSO-d6) [observed] δ ppm 157.24, 153.77, 144.36, 136.33, 132.15, 129.67, 128.48, 126.86, 124.56, 107.01, 78.74, 54.68, 52.49, 50.64, 43.48, and 28.03.
Name
1-(4-chlorobenzyl)-3-hydroxypyridin-2(1H)-one
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
34.7 mL
Type
reactant
Reaction Step Two
Quantity
36.4 mL
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three
Yield
83.9%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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